

5-Hydroxyphthalide CAS number 55104-35-3 characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Hydroxyphthalide

Cat. No.: B1296833

[Get Quote](#)

An In-depth Technical Guide to the Characterization of **5-Hydroxyphthalide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyphthalide (CAS 55104-35-3), also known as 5-hydroxyisobenzofuran-1(3H)-one, is a heterocyclic compound with a lactone and a phenol functional group. Its structure suggests potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the essential physicochemical properties and a detailed exposition of the analytical methodologies required for the unambiguous characterization of **5-Hydroxyphthalide**. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility. We will cover its synthesis and purification, followed by a multi-technique approach to structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.

Introduction and Physicochemical Properties

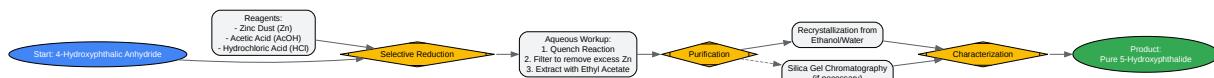
5-Hydroxyphthalide belongs to the phthalide class of compounds, which are bicyclic structures containing a fused benzene ring and a γ -lactone ring. The addition of a hydroxyl group at the 5-position introduces a phenolic character, significantly influencing its chemical

reactivity and potential biological interactions. A thorough understanding of its fundamental properties is the first step in any research or development endeavor.

Chemical Structure

Caption: Chemical Structure of **5-Hydroxyphthalide**.

Physicochemical Data Summary


The fundamental properties of **5-Hydroxyphthalide** are summarized below. These values are critical for selecting appropriate solvents, predicting stability, and designing experimental conditions.

Property	Value	Source(s)
CAS Number	55104-35-3	[1] [2]
Molecular Formula	C ₈ H ₆ O ₃	[1] [3]
Molecular Weight	150.13 g/mol	[1] [3]
IUPAC Name	5-hydroxy-2-benzofuran-1(3H)-one	[3]
Synonyms	5-hydroxyisobenzofuran-1(3H)-one	[1] [4]
Melting Point	223-224 °C	[5]
Boiling Point	435.1 ± 45.0 °C (Predicted)	[5]
Density	1.436 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	8.05 (Predicted, Acidic - Phenolic OH)	[5]

Synthesis and Purification Workflow

A reliable synthesis is paramount for obtaining high-purity material for characterization and subsequent studies. While various synthetic routes may exist, a plausible and robust approach involves the selective reduction of 4-hydroxyphthalic anhydride. This precursor is the more

stable tautomer of 3-hydroxyphthalic anhydride.^[6] The reduction of one carbonyl group of the anhydride to a methylene group forms the lactone ring of the phthalide.^{[7][8]}

[Click to download full resolution via product page](#)

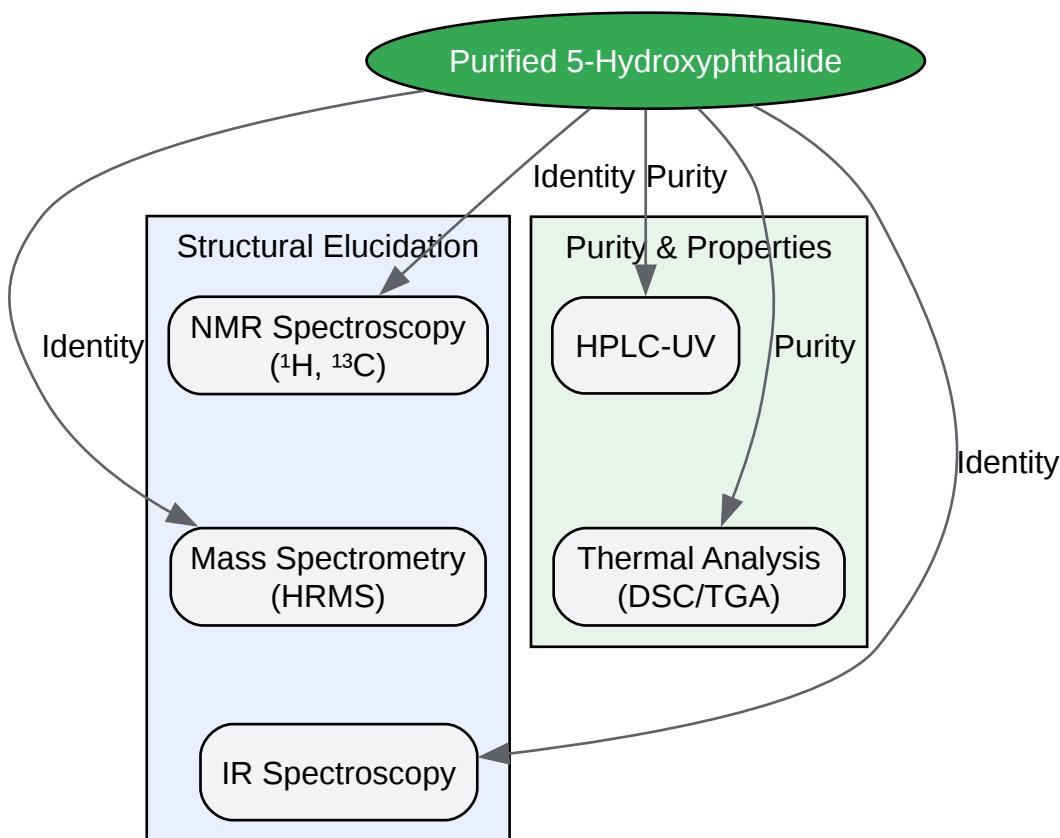
Caption: Proposed workflow for the synthesis and purification of **5-Hydroxyphthalide**.

Experimental Protocol: Synthesis

Causality: This procedure adapts the classical method of reducing a phthalic anhydride to a phthalide.^[7] Zinc powder in an acidic medium is a cost-effective and moderately strong reducing agent capable of selectively reducing one carbonyl of the anhydride to a methylene group without affecting the aromatic ring or the phenolic hydroxyl. Acetic acid serves as the solvent, while HCl activates the zinc and provides the necessary protons.

- Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-hydroxyphthalic anhydride (1.0 eq).
- Dissolution: Add glacial acetic acid (approx. 10 volumes) and stir to dissolve the anhydride.
- Addition of Reductant: In small portions, carefully add zinc dust (2.0-2.5 eq) to the stirred solution. The addition may be exothermic.
- Reaction: Add concentrated hydrochloric acid (2.0 eq) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the mixture to room temperature. Filter through a pad of celite to remove unreacted zinc.

- Extraction: Transfer the filtrate to a separatory funnel and dilute with water (20 volumes). Extract the aqueous phase three times with ethyl acetate.
- Washing: Combine the organic extracts and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.


Experimental Protocol: Purification

Causality: Recrystallization is the primary method for purifying solid organic compounds. The choice of an ethanol/water solvent system is based on the principle that the compound should be soluble in the hot solvent (ethanol) and insoluble in the cold co-solvent (water), allowing for the formation of high-purity crystals upon cooling.

- Dissolution: Dissolve the crude **5-Hydroxyphthalide** in a minimum amount of hot ethanol.
- Crystallization: Slowly add hot water dropwise until the solution becomes faintly turbid.
- Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
- Drying: Dry the crystals under vacuum to a constant weight. Assess purity via HPLC and melting point analysis.

Comprehensive Characterization Strategy

A multi-faceted analytical approach is essential for the definitive characterization of **5-Hydroxyphthalide**. This ensures confirmation of the chemical structure, establishes purity, and provides data critical for regulatory submission and further research.

[Click to download full resolution via product page](#)

Caption: A logical flowchart for the comprehensive characterization of **5-Hydroxyphthalide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[9]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): Solvent Choice: DMSO-d₆ is selected because it readily dissolves polar compounds and its acidic proton impurity peak does not overlap with most signals. Crucially, the phenolic -OH proton is often observable as a broad singlet in this solvent.

¹ H NMR	Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-a	~10.0 - 11.0	br s	1H	Phenolic OH
H-b	~7.6 - 7.8	d	1H	Ar-H (ortho to C=O)
H-c	~7.0 - 7.2	d	1H	Ar-H
H-d	~6.9 - 7.1	dd	1H	Ar-H
H-e	~5.2 - 5.4	s	2H	-CH ₂ -

¹³ C NMR	Predicted Shift (δ , ppm)	Assignment
C-1	~170 - 172	C=O (Lactone)
C-2	~160 - 162	C-OH (Aromatic)
C-3	~150 - 152	C (Aromatic Quaternary)
C-4	~126 - 128	CH (Aromatic)
C-5	~122 - 124	C (Aromatic Quaternary)
C-6	~118 - 120	CH (Aromatic)
C-7	~110 - 112	CH (Aromatic)
C-8	~68 - 70	-CH ₂ -

Note: Predictions are based on standard chemical shift tables and additivity rules.[\[10\]](#)[\[11\]](#)[\[12\]](#)
[\[13\]](#) Actual values may vary.

Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of purified **5-Hydroxyphthalide** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrumentation: Acquire ^1H and ^{13}C spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Use a standard single-pulse experiment. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ^1H signals and assign all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending).[\[14\]](#)[\[15\]](#)

Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Phenolic -OH
3100 - 3000	Medium, Sharp	C-H Stretch	Aromatic C-H
~1740 - 1720	Strong, Sharp	C=O Stretch	γ -Lactone (strained)
~1610, ~1480	Medium-Weak	C=C Stretch	Aromatic Ring
1300 - 1200	Strong	C-O Stretch	Aryl-O (Phenol)
1100 - 1000	Strong	C-O Stretch	Lactone Ester

Protocol: FTIR Data Acquisition (ATR Method)

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty accessory.

- Sample Application: Place a small amount of the solid, dry **5-Hydroxyphthalide** powder onto the ATR crystal.
- Data Collection: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and analyze the resulting pieces, providing valuable structural information.[16][17]

Expected Mass Spectrometric Data:

Parameter	Expected Value
Elemental Formula	$\text{C}_8\text{H}_6\text{O}_3$
Exact Mass	150.0317
$[\text{M}+\text{H}]^+$ (ESI+)	151.0390
$[\text{M}-\text{H}]^-$ (ESI-)	149.0244
Major Fragments	m/z 122 (loss of CO), m/z 94 (loss of CO from 122)

Protocol: LC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of **5-Hydroxyphthalide** (~10-50 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.
- Chromatography: Inject the sample into a Liquid Chromatography system equipped with a C18 column. Use a simple isocratic or gradient mobile phase (e.g., water/acetonitrile with

0.1% formic acid) to deliver the analyte to the mass spectrometer.

- Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source operating in both positive and negative ion modes.
- Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. Perform a data-dependent MS/MS experiment to obtain fragmentation data.
- Analysis: Compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Propose fragmentation pathways consistent with the observed MS/MS spectrum.

Purity and Thermal Property Assessment

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound by separating it from any impurities.[\[5\]](#)[\[18\]](#) Differential Scanning Calorimetry (DSC) is used to determine thermal properties like melting point and to confirm the crystalline nature of the material.[\[19\]](#)[\[20\]](#)

Protocol: HPLC Purity Analysis

- System: An HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm and 254 nm.
- Procedure: Prepare a standard solution of ~0.5 mg/mL. Inject 10 μ L and run the gradient. Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak (>98%).

Protocol: DSC Thermal Analysis

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- Instrumentation: Calibrate the DSC instrument for temperature and enthalpy.
- Method: Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a rate of 10 °C/min.
- Analysis: The melting point (T_m) is determined from the peak of the endothermic event. A sharp melting endotherm is indicative of a pure, crystalline compound.

Potential Biological and Chemical Significance

While comprehensive biological data for **5-Hydroxyphthalide** is not widely published, its structural motifs are present in various bioactive natural products and synthetic compounds.

- Antioxidant Potential: The phenolic hydroxyl group is a well-known scavenger of free radicals. This suggests that **5-Hydroxyphthalide** could be investigated for antioxidant properties, similar to other phenolic compounds like 5-hydroxymethylfurfural.[21]
- Enzyme Inhibition: Phthalide and phthalimide structures are known to interact with various enzymes. For instance, N-hydroxyphthalimide derivatives have been studied as catalysts and bioactive agents.[22][23] The specific structure of **5-Hydroxyphthalide** may lend itself to the design of targeted enzyme inhibitors.
- Synthetic Intermediate: As a bifunctional molecule (phenol and lactone), it serves as a valuable starting material for synthesizing more complex molecules, such as pharmaceuticals or polymers.[4][21]

Further research is required to experimentally validate these potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. opus.govst.edu [opus.govst.edu]
- 2. raco.cat [raco.cat]
- 3. agilent.com [agilent.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Sciencemadness Discussion Board - Phthalide and reductions of anhydride to lactone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CASPRE [caspre.ca]
- 14. azooptics.com [azooptics.com]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceready.com.au [scienceready.com.au]
- 18. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of amorphous solid dispersion properties using thermal analysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IL113142A0 - Process for the preparation of 5-hydroxyisophthalic acids - Google Patents [patents.google.com]
- 22. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 23. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [5-Hydroxyphthalide CAS number 55104-35-3 characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296833#5-hydroxyphthalide-cas-number-55104-35-3-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com